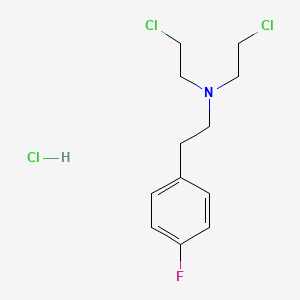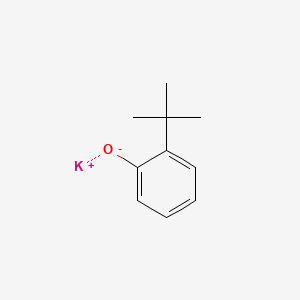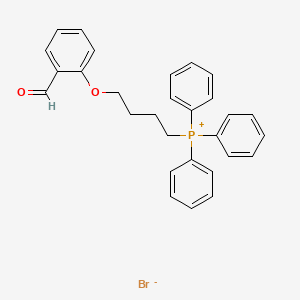
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C29H28BrO2P and a molecular weight of 519.423 g/mol . It is a member of the triphenylphosphonium family, which is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable bromide precursor. One common method involves the reaction of triphenylphosphine with 4-(2-formylphenoxy)butyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to produce this compound in larger quantities.
化学反应分析
Types of Reactions
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products
Oxidation: (4-(2-Carboxyphenoxy)butyl)triphenylphosphonium bromide
Reduction: (4-(2-Hydroxyphenoxy)butyl)triphenylphosphonium bromide
Substitution: Various substituted triphenylphosphonium derivatives depending on the nucleophile used.
科学研究应用
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonium compounds.
Biology: Investigated for its potential role in mitochondrial targeting due to the triphenylphosphonium moiety, which can facilitate the delivery of bioactive molecules to mitochondria.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting mitochondrial dysfunction.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of (4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide is primarily related to its ability to target mitochondria. The triphenylphosphonium moiety allows the compound to cross the mitochondrial membrane and accumulate within the mitochondria. Once inside, it can interact with various mitochondrial components, potentially affecting mitochondrial function and bioenergetics .
相似化合物的比较
Similar Compounds
- (3-(2-Formylphenoxy)propyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (4-Carboxybenzyl)triphenylphosphonium bromide
Uniqueness
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide is unique due to the presence of the formyl group, which provides additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
52032-55-0 |
|---|---|
分子式 |
C29H28BrO2P |
分子量 |
519.4 g/mol |
IUPAC 名称 |
4-(2-formylphenoxy)butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C29H28O2P.BrH/c30-24-25-14-10-11-21-29(25)31-22-12-13-23-32(26-15-4-1-5-16-26,27-17-6-2-7-18-27)28-19-8-3-9-20-28;/h1-11,14-21,24H,12-13,22-23H2;1H/q+1;/p-1 |
InChI 键 |
KBAAJXBQRRVOJC-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](CCCCOC2=CC=CC=C2C=O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


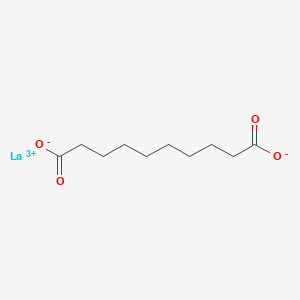



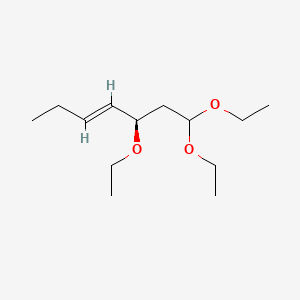

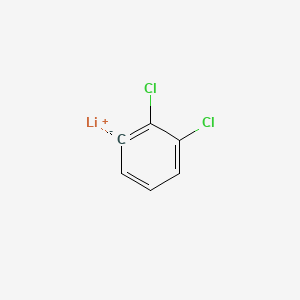

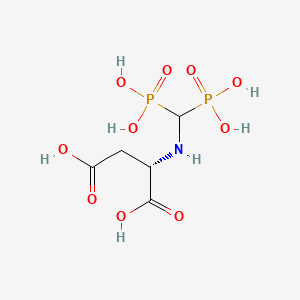
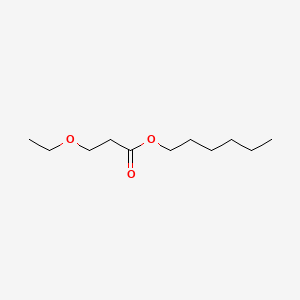
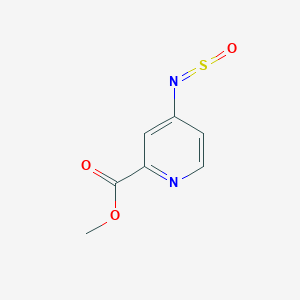
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
